3,8,10-Trimethylbenzo[g]pteridine-2,4(3H,10H)-dione
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Overview
Description
3,8,10-Trimethylbenzo[g]pteridine-2,4(3H,10H)-dione is a compound belonging to the pteridine family, which are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. Pteridines are known for their biological significance, particularly as pigments and enzyme cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pteridines, including 3,8,10-Trimethylbenzo[g]pteridine-2,4(3H,10H)-dione, typically involves the condensation of appropriate pyrimidine and pyrazine derivatives. The reaction conditions often include the use of strong acids or bases to facilitate the condensation process .
Industrial Production Methods
Industrial production methods for pteridines may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,8,10-Trimethylbenzo[g]pteridine-2,4(3H,10H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ring nitrogens or carbons.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product but often involve specific temperatures and solvents .
Major Products Formed
Scientific Research Applications
3,8,10-Trimethylbenzo[g]pteridine-2,4(3H,10H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in biological processes and as a potential biomarker.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and other industrial products
Mechanism of Action
The mechanism of action of 3,8,10-Trimethylbenzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets and pathways. It may act as an enzyme cofactor or inhibitor, influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pteridine derivatives such as:
Pterin: 2-amino-4(3H)-pteridinone
Lumazine: 2,4(1H,3H)-pteridinedione
Folic Acid: A pterin analogue with significant biological importance.
Uniqueness
3,8,10-Trimethylbenzo[g]pteridine-2,4(3H,10H)-dione is unique due to its specific methyl substitutions, which can influence its chemical reactivity and biological activity. These structural differences can lead to distinct properties and applications compared to other pteridine derivatives .
Properties
CAS No. |
62738-33-4 |
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Molecular Formula |
C13H12N4O2 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
3,8,10-trimethylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C13H12N4O2/c1-7-4-5-8-9(6-7)16(2)11-10(14-8)12(18)17(3)13(19)15-11/h4-6H,1-3H3 |
InChI Key |
ANHLUNKWAGDCKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3C(=NC(=O)N(C3=O)C)N2C |
Origin of Product |
United States |
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